molecular formula C18H22F3N5O B4291538 4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-yl}cyclohexyl)morpholine

4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-yl}cyclohexyl)morpholine

Cat. No.: B4291538
M. Wt: 381.4 g/mol
InChI Key: MCRKXWIDGORZBM-UHFFFAOYSA-N
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Description

4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-yl}cyclohexyl)morpholine is a complex organic compound characterized by the presence of a trifluoromethyl group, a tetrazole ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-yl}cyclohexyl)morpholine typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-yl}cyclohexyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group or the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-yl}cyclohexyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-yl}cyclohexyl)morpholine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-yl}cyclohexyl)morpholine is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the tetrazole ring, in particular, distinguishes it from other trifluoromethyl-containing compounds and contributes to its potential as a versatile building block in synthetic chemistry.

Properties

IUPAC Name

4-[1-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]cyclohexyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N5O/c19-18(20,21)14-5-4-6-15(13-14)26-16(22-23-24-26)17(7-2-1-3-8-17)25-9-11-27-12-10-25/h4-6,13H,1-3,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRKXWIDGORZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NN=NN2C3=CC=CC(=C3)C(F)(F)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-yl}cyclohexyl)morpholine
Reactant of Route 2
4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-yl}cyclohexyl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-yl}cyclohexyl)morpholine
Reactant of Route 4
4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-yl}cyclohexyl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-yl}cyclohexyl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-yl}cyclohexyl)morpholine

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